2,5-Dibromoquinazoline
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Overview
Description
2,5-Dibromoquinazoline is a chemical compound belonging to the quinazoline family, characterized by the presence of two bromine atoms at the 2nd and 5th positions of the quinazoline ring. Quinazolines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dibromoquinazoline typically involves the bromination of quinazoline derivatives. One common method includes the reaction of quinazoline with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromoquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substituted Quinazolines: Formed by replacing bromine atoms with other functional groups.
Oxidized or Reduced Derivatives: Depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5-Dibromoquinazoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: Employed in the development of optoelectronic materials and sensors due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2,5-dibromoquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms enhance the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. This property is particularly useful in the development of enzyme inhibitors and receptor antagonists .
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromoquinazoline: Another brominated quinazoline with similar properties but different substitution pattern.
2,5-Dichloroquinazoline: Similar structure with chlorine atoms instead of bromine.
2,5-Difluoroquinazoline: Fluorinated analogue with distinct electronic properties.
Uniqueness
2,5-Dibromoquinazoline is unique due to the presence of bromine atoms, which impart specific electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and material science .
Properties
Molecular Formula |
C8H4Br2N2 |
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Molecular Weight |
287.94 g/mol |
IUPAC Name |
2,5-dibromoquinazoline |
InChI |
InChI=1S/C8H4Br2N2/c9-6-2-1-3-7-5(6)4-11-8(10)12-7/h1-4H |
InChI Key |
WLKBPDWXZISDDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=NC=C2C(=C1)Br)Br |
Origin of Product |
United States |
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